2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring with a methyl group at the 5-position. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a cyclopropanesulfonyl group. This can be achieved by reacting piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Pyrimidine Ring Formation: The intermediate is then coupled with a pyrimidine precursor, such as 5-methylpyrimidine-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: Shares the cyclopropanesulfonyl-piperazine moiety but differs in the attached functional groups.
Uniqueness
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine is unique due to the presence of both the cyclopropanesulfonyl group and the methyl-substituted pyrimidine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C12H18N4O2S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methylpyrimidine |
InChI |
InChI=1S/C12H18N4O2S/c1-10-8-13-12(14-9-10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
IKNGLLFKLSHKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.